Gymnastatin R
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Overview
Description
Gymnastatin R is a natural product found in Gymnascella and Halichondria japonica with data available.
Scientific Research Applications
Growth Inhibitory Effects
Gymnastatin R, along with other metabolites like gymnastatins Q and dankastatins A and B, has been identified from the mycelial MeOH extract of a fungal strain of Gymnascella dankaliensis separated from a Halichondria sponge. These metabolites have demonstrated growth inhibitory effects against the P388 cancer cell line. Specifically, gymnastatin Q also exhibited appreciable growth inhibition against breast (BSY-1) and stomach (MKN7) human cancer cell lines, hinting at the potential anti-cancer properties of these compounds (Amagata et al., 2008).
Isolation and Synthesis for Bioactivity
In a separate study, gymnastatin N from the fungus Arachniotus punctatus was isolated through bioassay-guided fractionation. This process was initiated due to the activity of the extract against POLO-like kinase 1 (Plk1), a notable anti-cancer target. The study led to the isolation of gymnastatin N and the known compound aranorosinol A. Subsequent structure-activity relationship (SAR) studies suggested that specific moieties of the compound might be responsible for its bioactivity (Phoon et al., 2004).
Cytostatic Metabolites and Structural Insights
Another study focused on gymnastatins F-H and gymnamide isolated from the same Halichondria sponge-derived fungus. These compounds, particularly gymnastatins F and G, have a unique bicyclo[3.3.1]nonane ring and were found to exhibit potent growth inhibition against the P388 cancer cell line. The structural details of these compounds, established through spectroscopic analyses and synthesis, provide valuable insights into their cytostatic nature (Amagata et al., 2006).
properties
Molecular Formula |
C23H33Cl2NO4 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(2E,4E,6R)-N-[(1R,2S,3S,5R)-1,7-dichloro-2,5-dihydroxy-8-oxo-3-bicyclo[3.3.1]non-6-enyl]-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C23H33Cl2NO4/c1-4-5-6-7-8-15(2)11-16(3)9-10-19(27)26-18-13-22(30)12-17(24)20(28)23(25,14-22)21(18)29/h9-12,15,18,21,29-30H,4-8,13-14H2,1-3H3,(H,26,27)/b10-9+,16-11+/t15-,18+,21+,22-,23+/m1/s1 |
InChI Key |
WDCSNVYLZCMUNB-WFXSWVRYSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1C[C@]2(C[C@@]([C@H]1O)(C(=O)C(=C2)Cl)Cl)O |
Canonical SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(CC(C1O)(C(=O)C(=C2)Cl)Cl)O |
synonyms |
gymnastatin R |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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